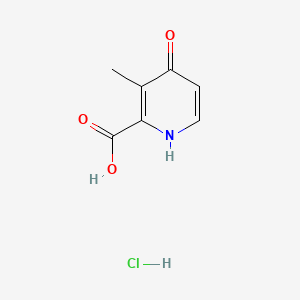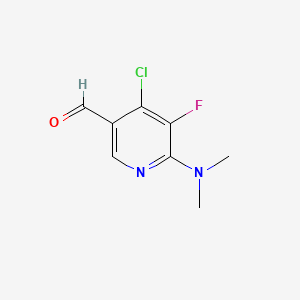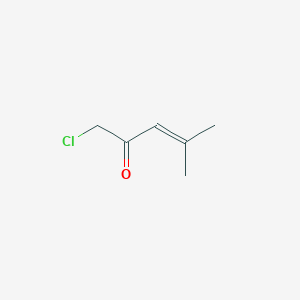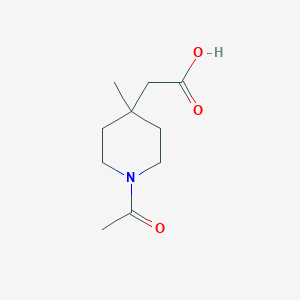![molecular formula C7H11BrO B13466277 2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)
2-Bromobicyclo[2.2.1]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobicyclo[2.2.1]heptan-7-ol is a bicyclic organic compound with a bromine atom and a hydroxyl group attached to a seven-membered ring system. This compound is part of the norbornane family, which is known for its unique structural properties and reactivity. The presence of the bromine atom and the hydroxyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobicyclo[2.2.1]heptan-7-ol can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.2.1]heptan-7-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromobicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding bicyclo[2.2.1]heptan-7-ol.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with a radical initiator.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted bicyclo[2.2.1]heptan-7-ol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of bicyclo[2.2.1]heptan-7-ol.
Scientific Research Applications
2-Bromobicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobicyclo[2.2.1]heptan-7-ol involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the hydroxyl group.
7-Norbornanol: Similar structure but lacks the bromine atom.
7-Hydroxynorbornane: Another name for 7-Norbornanol.
Uniqueness
2-Bromobicyclo[2.2.1]heptan-7-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
2-bromobicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C7H11BrO/c8-6-3-4-1-2-5(6)7(4)9/h4-7,9H,1-3H2 |
InChI Key |
DJOALVOFGFRDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)
![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)

![3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13466232.png)
![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)

![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)

![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
